![molecular formula C22H22FN5OS B2590845 5-((4-(4-氟苯基)哌嗪-1-基)(对甲苯基)甲基)噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 868219-53-8](/img/structure/B2590845.png)
5-((4-(4-氟苯基)哌嗪-1-基)(对甲苯基)甲基)噻唑并[3,2-b][1,2,4]三唑-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H22FN5OS and its molecular weight is 423.51. The purity is usually 95%.
BenchChem offers high-quality 5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
该化合物的结构特征,特别是哌嗪环和噻唑并[3,2-b][1,2,4]三唑-6-醇骨架的存在,表明其具有抗癌活性。 哌嗪衍生物因其抗癌特性而受到研究,一些研究表明它们对各种癌细胞系具有良好的效果 。 噻唑并[3,2-b][1,2,4]三唑-6-醇部分可能与生物靶标相互作用,可能抑制恶性细胞的生长。需要进一步的研究和体外评估来探索其作为抗癌剂的功效。
酶抑制
具有类似结构的化合物已被评估其抑制某些在疾病进展中至关重要的酶的能力。 例如,哌嗪衍生物已被证明可以抑制平衡型核苷转运蛋白 (ENT),它们在核苷酸合成和化疗中起作用 。 可以研究该化合物作为酶抑制剂的潜力,从而有助于开发新的治疗剂。
生物活性
The compound 5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex synthetic molecule with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various biological targets, particularly in the context of tyrosinase inhibition and other relevant pathways.
Chemical Structure
The compound features a thiazolo[3,2-b][1,2,4]triazole core with a piperazine moiety substituted by a 4-fluorophenyl group and a p-tolyl group. This structural arrangement is significant for its biological activity.
Tyrosinase Inhibition
Tyrosinase (TYR) is an enzyme critical in melanin biosynthesis. Inhibitors of TYR are sought after for treating hyperpigmentation disorders. The compound has shown promising results as a competitive inhibitor of TYR derived from Agaricus bisporus.
- Inhibition Constant (IC50) : The compound exhibited an IC50 value of approximately 0.18 μM, indicating high potency compared to the reference compound kojic acid (IC50 = 17.76 μM) .
Cytotoxicity Studies
In vitro studies on B16F10 melanoma cells demonstrated that while the compound effectively inhibited TYR activity, it did not exhibit cytotoxic effects at concentrations that inhibited tyrosinase activity . This dual action makes it a candidate for further development in cosmetic and therapeutic applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the piperazine and thiazole moieties can significantly affect biological activity. For instance:
Compound | Substituent | IC50 (μM) | Remarks |
---|---|---|---|
26 | 4-Fluorobenzyl | 0.18 | Highly effective TYR inhibitor |
Kojic Acid | - | 17.76 | Reference compound for comparison |
The presence of the fluorine atom on the phenyl ring appears to enhance binding affinity to the active site of TYR .
Docking studies suggest that the compound binds competitively to the active site of TYR, blocking substrate access and thus inhibiting enzyme activity . The binding interactions involve key residues within the active site that are crucial for catalytic function.
Case Studies
A recent study evaluated several derivatives of piperazine-based compounds for their tyrosinase inhibitory effects. Among these, the compound stood out due to its low IC50 and lack of cytotoxicity .
属性
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c1-15-2-4-16(5-3-15)19(20-21(29)28-22(30-20)24-14-25-28)27-12-10-26(11-13-27)18-8-6-17(23)7-9-18/h2-9,14,19,29H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAUOCFOYSGVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。